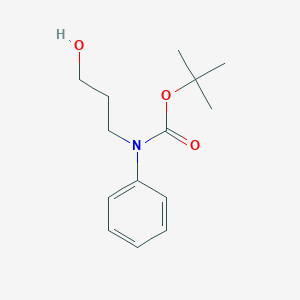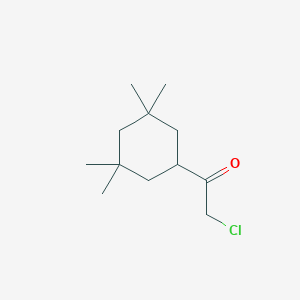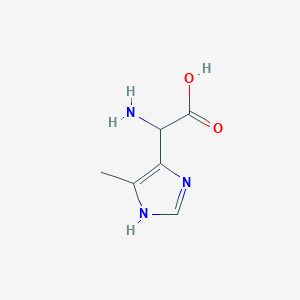![molecular formula C13H19NO4S B13556045 N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an alkyne, a dioxolane ring, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting but-3-yn-1-ol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring.
Acetylation: The dioxolane intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether formation: The acetylated dioxolane is reacted with a thiol compound under basic conditions to form the thioether linkage.
Amidation: Finally, the thioether intermediate is reacted with an amine, such as ethylamine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Amines, alcohols, bases such as sodium hydroxide
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alkene, alkane
Substitution: Various substituted acetamides
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The unique combination of functional groups makes this compound useful in the design of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to undergo specific chemical reactions.
作用機序
The mechanism of action of N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The alkyne group can participate in click chemistry reactions, while the thioether and acetamide groups can form hydrogen bonds or other interactions with biological molecules.
類似化合物との比較
Similar Compounds
N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: This compound also contains an alkyne group and is used in proteomic studies.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an alkyne group and is a precursor to biologically active natural products.
Uniqueness
N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide is unique due to its combination of an alkyne, dioxolane, and thioether functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C13H19NO4S |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
S-(2-acetamidoethyl) 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanethioate |
InChI |
InChI=1S/C13H19NO4S/c1-3-4-5-13(17-7-8-18-13)10-12(16)19-9-6-14-11(2)15/h1H,4-10H2,2H3,(H,14,15) |
InChIキー |
CQLAIXGTCQTSST-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCSC(=O)CC1(OCCO1)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


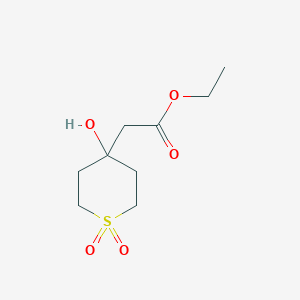

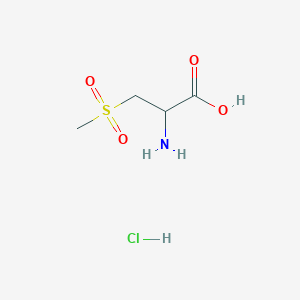

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)


![2-{5-oxo-2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B13555981.png)


![4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-c]pyridine](/img/structure/B13555993.png)
